2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
Description
2-(3-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic small molecule characterized by a benzoxazepin core fused with a tetrahydro ring system.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)13-28-18-9-8-14(10-17(18)23(3)20(21)25)22-19(24)12-27-16-7-5-6-15(11-16)26-4/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJRPAKHPYSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 384.4 g/mol. The structural complexity allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 384.4 g/mol |
| CAS Number | 921519-08-6 |
The biological activity of 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is thought to involve the inhibition or modulation of specific enzymes and receptors. The benzoxazepine core structure is often associated with various pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors in the body to exert its effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide may possess anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells in vitro.
Anti-inflammatory Properties
The structural components suggest possible anti-inflammatory effects. Compounds with similar structures have been documented to exhibit COX-2 inhibitory activity, which could translate to anti-inflammatory benefits.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their mechanisms:
- Thymidylate Synthase Inhibition : Compounds similar to this benzoxazepine derivative have been investigated for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis in cancer cells through caspase-dependent pathways .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological macromolecules. These studies suggest that it may effectively bind to target enzymes or receptors.
Comparison with Similar Compounds
Key Observations :
- Core Diversity: The benzoxazepin core distinguishes the target compound from thiazolidinone-coumarin hybrids, which may exhibit divergent binding profiles.
- Substituent Impact: The 3-methoxyphenoxy group may enhance lipophilicity and CNS penetration relative to the coumarin-linked acetamides in , which prioritize π-π stacking interactions via aromatic chromenyl groups .
- Synthetic Complexity: The target compound likely requires advanced multi-step synthesis, whereas thiazolidinone-coumarin analogs employ ZnCl₂-catalyzed cyclocondensation, emphasizing scalability differences .
Inferred Pharmacological Profiles
While direct activity data for the target compound are unavailable, comparisons with structurally related molecules provide insights:
- Benzoxazepin Derivatives : Reported in patents for kinase inhibition (e.g., JAK/STAT pathways) and GABA-A receptor modulation, suggesting the target compound could share mechanistic overlap .
Q & A
Q. How to design studies for synergistic effects with co-administered drugs?
- Methodology :
- Isobolographic Analysis : Determine combination indices (CI) in cytotoxicity assays (e.g., MTT) .
- Transcriptomics : RNA-seq to identify pathways modulated by drug combinations (e.g., PI3K/AKT suppression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
